Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate
Description
Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate is a substituted imidazole derivative characterized by a bis(ethoxycarbonyl)amino group at the 1-position and an ethyl ester moiety at the 2-position of the imidazole ring. This compound is part of a broader class of imidazole-based molecules, which are widely studied for their pharmaceutical and agrochemical applications due to their structural versatility and biological activity .
Properties
Molecular Formula |
C12H17N3O6 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
ethyl 1-[bis(ethoxycarbonyl)amino]imidazole-2-carboxylate |
InChI |
InChI=1S/C12H17N3O6/c1-4-19-10(16)9-13-7-8-14(9)15(11(17)20-5-2)12(18)21-6-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
OBADUOPTYPCPFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CN1N(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate typically involves the reaction of imidazole derivatives with ethyl chloroformate and other reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the desired product formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ethoxycarbonyl groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction may produce imidazole-2-carboxylate esters.
Scientific Research Applications
Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- The target compound’s bis(ethoxycarbonyl)amino group introduces greater steric hindrance and electron-withdrawing effects compared to simpler alkyl or halogen substituents in analogs. This may reduce nucleophilicity at the imidazole ring but improve stability in acidic environments .
- Ethyl 5-bromo-1H-imidazole-2-carboxylate’s bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s amino group may favor nucleophilic substitutions or hydrogen bonding in biological targets .
Benzimidazole Derivatives
Benzimidazole analogs, such as ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, exhibit expanded aromatic systems and enhanced pharmacological activities (e.g., anti-inflammatory, antimicrobial) .
Key Differences :
- Benzimidazole derivatives generally exhibit higher planarity and π-π stacking capabilities due to the fused benzene ring, enhancing interactions with biological targets like DNA or enzymes .
Functional Group Variations
Compounds with alternative functional groups highlight the importance of substituent positioning:
- Ethyl 1H-imidazole-1-acetate (CAS 17450-34-9): Features an acetate group at the 1-position, enabling esterase-mediated hydrolysis. This contrasts with the target compound’s bis(ethoxycarbonyl)amino group, which resists hydrolysis due to steric protection .
- Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (CAS 162085-97-4): An amino group at the 4-position enhances hydrogen-bonding capacity, a feature absent in the target compound .
Application-Oriented Analogs
- Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (CAS 150058-27-8): Designed for angiotensin II receptor antagonism, illustrating how bulky aromatic substituents can optimize drug-receptor interactions .
Biological Activity
Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate, also known by its CAS number 2044268-99-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, a common motif in many biologically active molecules. Its structure can be represented as follows:
This compound is characterized by the presence of two ethoxycarbonyl groups attached to the amino nitrogen of the imidazole ring, which may influence its solubility and reactivity.
Enzyme Inhibition
The compound's structural features suggest potential inhibition of enzymes like carbonic anhydrase (CA) and cyclooxygenase (COX). Inhibitors targeting these enzymes are crucial in treating conditions such as glaucoma and inflammation. Preliminary docking studies indicate that imidazole derivatives can effectively bind to the active sites of these enzymes, potentially leading to significant biological effects .
The mechanisms through which this compound exerts its biological effects likely involve:
- Binding to Enzymatic Active Sites : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function.
- Modulation of Signaling Pathways : Similar compounds have been shown to influence pathways involved in inflammation and cellular signaling, which may be relevant for therapeutic applications.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various imidazole derivatives found that certain modifications led to enhanced activity against Escherichia coli and Pseudomonas aeruginosa. The results highlighted that substitutions on the imidazole ring significantly influenced antimicrobial potency .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Imidazole Derivative A | 16 | E. coli |
| Imidazole Derivative B | 32 | P. aeruginosa |
Study 2: Enzyme Inhibition
In another investigation into enzyme inhibitors, a series of imidazole-based compounds were tested for their ability to inhibit human carbonic anhydrase II (hCA II). Results indicated that certain structural features were critical for binding affinity, with some compounds achieving IC50 values lower than 100 nM .
| Compound | IC50 (nM) | Enzyme Target |
|---|---|---|
| This compound | TBD | hCA II |
| Imidazole Derivative C | 50 | hCA II |
| Imidazole Derivative D | 30 | hCA II |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
